molecular formula C18H15N3O4S B4707922 4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide

Cat. No. B4707922
M. Wt: 369.4 g/mol
InChI Key: FOTOPSAFOYISDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzenesulfonamide, commonly known as 4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate (NPPBS), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate involves the inhibition of various enzymes and receptors. It has been shown to inhibit the activity of certain kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, it has been shown to bind to specific receptors, such as G protein-coupled receptors, and modulate their activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate depend on its mode of action. As an inhibitor of kinases, it can lead to the inhibition of cancer cell growth and proliferation. As a fluorescent probe, it can be used to study protein-ligand interactions. As a modulator of receptor activity, it can lead to the regulation of various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate in lab experiments include its high potency, specificity, and versatility. It can be used in various assays, including cell-based assays, enzyme assays, and receptor binding assays. However, it also has certain limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are numerous future directions for the research and development of 4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate. One potential direction is the development of more potent and selective inhibitors of kinases for the treatment of cancer. Another direction is the optimization of its fluorescent properties for the detection of protein-ligand interactions. Additionally, its potential as a modulator of receptor activity could lead to the development of novel drugs for the treatment of various diseases.

Scientific Research Applications

4-Nitrophenyl 4-(4-pyridylmethyl)benzenesulfonate has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. In biochemistry, it has been used as a fluorescent probe for the detection of protein-ligand interactions. In pharmacology, it has been used as a tool to study the structure and function of various proteins, including enzymes and receptors.

properties

IUPAC Name

4-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c22-21(23)17-5-7-18(8-6-17)26(24,25)20-16-3-1-14(2-4-16)13-15-9-11-19-12-10-15/h1-12,20H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTOPSAFOYISDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CC=NC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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